1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features both pyrrolidine and imidazole rings.
Preparation Methods
The synthesis of 1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield .
Chemical Reactions Analysis
1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Imidazole derivatives:
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-methyl-2-pyrrolidin-2-yl-4,5-dihydroimidazole |
InChI |
InChI=1S/C8H15N3/c1-11-6-5-10-8(11)7-3-2-4-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
WQJYQGIQGDYTFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CCCN2 |
Origin of Product |
United States |
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